Bialamicol HCl
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Overview
Description
Bialomicol Hydrochloride is a bio-active chemical.
Scientific Research Applications
Halogenated Analogs and Antimalarial Activity
Bialamicol HCl's antimalarial properties have been explored through the synthesis of its halogenated analogs. Research by Schlosser, Michel, and Croft (1996) demonstrated that introducing halogens into Bialamicol HCl did not significantly alter its pharmacological activity. However, modifications such as the addition of HBr to the vinyl groups or substitution with Me led to a significant increase in activity against Leishmania and Trypanosoma (Schlosser, Michel, & Croft, 1996).
Herbicide Resistance and Biotechnological Applications
The gene conferring resistance to the herbicide bialaphos (bar), which contains phosphinothricin (a glutamate analog), was characterized by Thompson et al. (1987). This gene, originating from Streptomyces hygroscopicus, produces an enzyme that acetylates phosphinothricin. This discovery has implications for the development of herbicide-resistant plants and inter-species gene transfer (Thompson et al., 1987).
Breeding for Enhanced Production
Takebe et al. (1989) conducted a breeding study focused on biochemical engineering to enhance the production of bialaphos, a herbicide related to Bialamicol. Their study aimed at obtaining strains with high productivity and yield from inexpensive substrates under low oxygen supply. This research is crucial for developing cost-effective and efficient production methods for bialaphos (Takebe et al., 1989).
properties
CAS RN |
3624-96-2 |
---|---|
Product Name |
Bialamicol HCl |
Molecular Formula |
C28H42Cl2N2O2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol;dihydrochloride |
InChI |
InChI=1S/C28H40N2O2.2ClH/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6;;/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3;2*1H |
InChI Key |
IFXRKGAERHEAEY-UHFFFAOYSA-P |
SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |
Canonical SMILES |
CC[NH+](CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)C[NH+](CC)CC)O)CC=C.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bialamicol Hydrochloride; Bialamicol hydrochloride [USAN]; CAM 807; CAM-807; Camoform hydrochloride; CI 301; CI-301; NSC 6386; PAA 701 dihydrochloride; PAA-701; PAA-701 dihydrochloride; SN 6771 dihydrochloride; UNII-VIQ3X36S8C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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